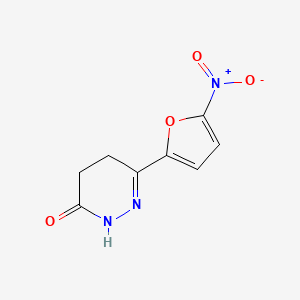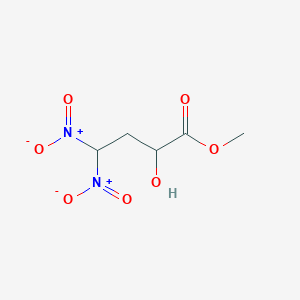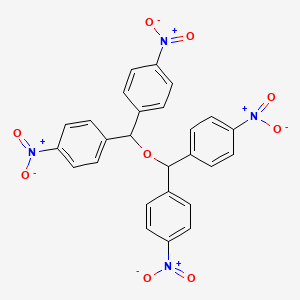![molecular formula C21H28N2O4S2 B14730294 4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate CAS No. 6267-43-2](/img/structure/B14730294.png)
4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate is a complex organic compound that combines the properties of a sulfonic acid and a carbamimidothioate. This compound is known for its unique chemical structure, which includes a 4-methylbenzenesulfonic acid moiety and a 4-oxo-4-(2,4,6-trimethylphenyl)butyl group attached to a carbamimidothioate functional group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate typically involves multiple steps, starting with the preparation of the individual components. The 4-methylbenzenesulfonic acid can be synthesized by sulfonation of toluene with concentrated sulfuric acid . The 4-oxo-4-(2,4,6-trimethylphenyl)butyl group can be prepared through a series of organic reactions, including Friedel-Crafts acylation and subsequent reduction . The final step involves the reaction of the prepared components with a suitable carbamimidothioate reagent under controlled conditions to form the desired compound .
Chemical Reactions Analysis
4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate undergoes various chemical reactions, including:
Scientific Research Applications
4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The carbamimidothioate group can interact with nucleophiles and electrophiles, leading to various chemical transformations. The compound’s unique structure allows it to participate in multiple biochemical pathways, influencing cellular processes and exhibiting biological activities .
Comparison with Similar Compounds
4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate can be compared with similar compounds such as:
4-methylbenzenesulfonic acid: A simpler compound with only the sulfonic acid group, lacking the additional functional groups present in the target compound.
4-oxo-4-(2,4,6-trimethylphenyl)butyl carbamimidothioate: A compound with a similar structure but without the sulfonic acid group.
Benzenesulfonic acid derivatives: Compounds with various substituents on the benzene ring, exhibiting different chemical and physical properties.
Properties
CAS No. |
6267-43-2 |
|---|---|
Molecular Formula |
C21H28N2O4S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate |
InChI |
InChI=1S/C14H20N2OS.C7H8O3S/c1-9-7-10(2)13(11(3)8-9)12(17)5-4-6-18-14(15)16;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,4-6H2,1-3H3,(H3,15,16);2-5H,1H3,(H,8,9,10) |
InChI Key |
KXYINDPIEGGBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=C1)C)C(=O)CCCSC(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)




![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)







![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)
